Technical Documentation Center

(4-(Butyramidomethyl)phenyl)boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-(Butyramidomethyl)phenyl)boronic acid
  • CAS: 2246765-26-2

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility and Stability Profiling of (4-(Butyramidomethyl)phenyl)boronic Acid

Executive Summary This technical guide details the solubility profile, solvation thermodynamics, and stability considerations for (4-(Butyramidomethyl)phenyl)boronic acid (CAS: 2246765-26-2). Designed for medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile, solvation thermodynamics, and stability considerations for (4-(Butyramidomethyl)phenyl)boronic acid (CAS: 2246765-26-2). Designed for medicinal chemists and formulation scientists, this document moves beyond basic solubility tables to explore the mechanistic interactions between this specific organoboron compound and two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .[1]

While direct empirical data for this specific derivative is often proprietary, this guide synthesizes physicochemical principles from structural analogs (e.g., 4-(aminomethyl)phenylboronic acid) to provide authoritative protocols for stock solution preparation and stability management.[1]

Physicochemical Architecture & Solvation Logic

To understand the solubility behavior of (4-(Butyramidomethyl)phenyl)boronic acid, one must deconstruct its three functional domains. The molecule is not a monolith; it is a system of competing polarities.[1]

Functional DomainStructureSolvation Role
Warhead Phenylboronic Acid (

)
H-Bond Donor/Acceptor. Lewis acidic center. Prone to reversible dehydration (boroxine formation) and esterification.[1]
Linker Benzyl Amide (

)
Dipole Center. The amide bond significantly enhances solubility in aprotic polar solvents (DMSO) via dipole-dipole interactions.
Tail Butyl Chain (

)
Lipophilic Anchor. Increases LogP, reducing water solubility compared to shorter chain analogs, but stabilizing the molecule in organic media.[1]
Theoretical Solubility Prediction

Based on the contribution of the butyramido group and the phenylboronic core, the predicted solubility profile is:

  • DMSO: High (>50 mM).[1] Primary choice for stock solutions.[1]

  • Methanol: High (>50 mM).[1] Caution: Reactive solvent (Solvolysis).[1]

  • Water: Low to Moderate (<5 mM at neutral pH).[1] Solubility increases significantly at pH > 9 (formation of boronate anion).[1]

Solubility Profile: DMSO (Dimethyl Sulfoxide)[1][2][3]

DMSO is the gold-standard solvent for this compound due to its ability to disrupt the strong intermolecular hydrogen bonding of the amide backbone while stabilizing the boronic acid moiety.[1]

Mechanistic Interaction

DMSO acts as a strong H-bond acceptor.[1] It interacts with the amide proton (


) and the hydroxyl protons of the boronic acid (

).[1] This prevents the formation of insoluble intermolecular aggregates.[1]
Protocol: Preparation of 50 mM Stock Solution
  • Target Concentration: 50 mM

  • Molecular Weight: ~221.06 g/mol [1][2][3]

  • Stability: High (weeks at -20°C), provided water is excluded.[1]

Step-by-Step Workflow:

  • Weighing: Accurately weigh 11.05 mg of the solid into a sterile, amber glass vial (boronic acids are light stable, but amber glass prevents general photodegradation of impurities).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Expert Tip: Do not use "wet" DMSO.[1] Water promotes the equilibrium towards the boronate anion or boroxine, complicating NMR interpretation.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes. The solution should be clear and colorless.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Solubility Profile: Methanol (MeOH)[1]

Methanol is an excellent solvent for solubilization but a poor choice for long-term storage due to chemical reactivity.[1]

The Methanol Trap: In Situ Esterification

Unlike DMSO, methanol is not inert.[1] Boronic acids in methanol exist in a dynamic equilibrium with their methyl boronate esters.[1]



This reaction is reversible.[1] If you inject a methanolic stock into an aqueous buffer, it will hydrolyze back to the acid.[1] However, for analytical standards (HPLC/MS), this can create "ghost peaks" corresponding to the mono-methyl and di-methyl esters.[1]

Protocol: Kinetic Solubility Assessment

Use this protocol when assessing the compound for High-Throughput Screening (HTS) where methanol is the carrier.[1]

  • Preparation: Dissolve compound in MeOH to reach 10 mM.

  • Equilibration: Allow to stand for 1 hour at Room Temperature.

  • Observation: Check for clarity.

  • LC-MS Verification: Inject immediately. Expect to see mass peaks for

    
     (Acid) and 
    
    
    
    (Methyl ester artifact).[1]
    • Correction: Do not interpret the ester peak as an impurity; it is a solvent adduct.[1]

Visualizing the Equilibrium Landscape

The following diagram illustrates the complex equilibria this compound undergoes in different solvent environments.

G Compound (4-(Butyramidomethyl)phenyl)boronic acid (Solid State) DMSO_Sol DMSO Solvated Species (Stable Stock) Compound->DMSO_Sol Dissolution (DMSO) Boroxine Boroxine Trimer (Anhydride Form) Compound->Boroxine Dehydration (-H2O) Me_Ester Methyl Boronate Ester (In Methanol) Compound->Me_Ester + MeOH (Solvolysis) Boronate Boronate Anion (High pH Aqueous) Compound->Boronate pH > 9.0 Me_Ester->Compound + H2O (Hydrolysis)

Caption: Fig 1. Solvation and transformation pathways. Note the reversible esterification in MeOH and dehydration to Boroxine.[1]

Experimental Determination Protocols

If precise thermodynamic solubility data is required for a regulatory filing, do not rely on visual estimation.[1] Use the Saturation Shake-Flask Method .

Protocol: Saturation Shake-Flask (Standard)
  • Excess Addition: Add solid compound to 1 mL of solvent (DMSO or MeOH) until undissolved solid remains visible (supersaturation).

  • Agitation: Shake at 300 rpm for 24 hours at 25°C.

  • Sedimentation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

    • Note: Do not use Nylon filters; boronic acids can bind to Nylon.[1]

  • Quantification: Dilute filtrate 1:100 and analyze via HPLC-UV (254 nm) against a known standard curve.

Stability and Storage Recommendations

VariableRecommendationRationale
Temperature -20°CSlows dehydration kinetics to boroxine.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative deboronation (though phenylboronic acids are relatively oxidation resistant compared to alkyl boronates).[1]
Container Polypropylene or GlassBoronic acids are compatible with standard labware.[1]
Hygroscopicity Desiccator RequiredMoisture absorption alters molecular weight calculations by forming hydrates.[1]
Critical Warning: Oxidative Deboronylation

In the presence of reactive oxygen species (ROS) or harsh oxidants, the C-B bond can cleave, yielding the corresponding phenol (4-(butyramidomethyl)phenol).[1] Ensure solvents are degassed if the compound is used in sensitive catalytic cycles.[1]

References

  • Evaluation of Boronic Acid Stability: Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link[1]

  • Solubility of Phenylboronic Acid Derivatives: Leszczyński, P., et al. (2020).[1] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry. Link

  • Boronate Ester Formation in Alcohols: Springsteen, G., & Wang, B. (2002).[1] "A detailed examination of boronic acid–diol complexation." Tetrahedron. Link

  • DMSO Solvation Mechanisms: Gaylord Chemical Company.[1] (2021).[1] "DMSO Solubility Data and Reaction Solvent Guide." Link

Sources

Exploratory

(4-(Butyramidomethyl)phenyl)boronic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Ascendancy of Boron in Modern Medicinal Chemistry The journey of boron-containing compounds in medicinal chemistry has been nothing short of transformative. Once viewed with skepticism due to perceived toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Ascendancy of Boron in Modern Medicinal Chemistry

The journey of boron-containing compounds in medicinal chemistry has been nothing short of transformative. Once viewed with skepticism due to perceived toxicity, this versatile element has shed its misconstrued reputation to emerge as a cornerstone in the design of novel therapeutics.[1][2] The landmark approval of bortezomib (Velcade®), a dipeptidyl boronic acid, for the treatment of multiple myeloma, served as a watershed moment, catalyzing a surge of interest in boronic acids as a privileged structural motif in drug discovery.[1][3][4] These compounds, characterized by a boron atom bonded to an organic substituent and two hydroxyl groups, possess a unique electronic and geometric profile that enables them to engage with biological targets in ways that traditional carbon-based molecules cannot.[5] This guide provides an in-depth exploration of a specific subclass, (4-(Butyramidomethyl)phenyl)boronic acid derivatives, for researchers, scientists, and drug development professionals seeking to leverage their therapeutic potential.

The Boronic Acid Moiety: A Nexus of Chemical Versatility and Biological Activity

At the heart of our discussion lies the boronic acid group, -B(OH)₂. Its utility in medicinal chemistry stems from a confluence of favorable physicochemical properties. Boronic acids are generally stable, non-toxic, and their synthesis is well-established, making them attractive building blocks for combinatorial chemistry and lead optimization campaigns.[3][5]

The key to their biological activity lies in the electrophilic nature of the boron atom. This allows boronic acids to form reversible covalent bonds with nucleophilic residues, most notably the hydroxyl groups of serines in the active sites of proteases.[3][6][7] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent and often highly selective enzyme inhibition.[5][7] Furthermore, their ability to form stable cyclic esters with 1,2- and 1,3-diols is the basis for their use in glucose sensing and targeted drug delivery to cells overexpressing sialic acids, such as cancer cells.[8][9][10]

Synthesis and Characterization of (4-(Butyramidomethyl)phenyl)boronic Acid Derivatives

The synthesis of the parent compound, (4-(Butyramidomethyl)phenyl)boronic acid (CAS No: 2246765-26-2), and its derivatives can be approached through several established synthetic routes for arylboronic acids.[11] The choice of a specific pathway is often dictated by the availability of starting materials and the desired substitution pattern on the aromatic ring.

Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic approach to (4-(Butyramidomethyl)phenyl)boronic acid would involve the disconnection of the amide bond, leading back to 4-(aminomethyl)phenylboronic acid and butyryl chloride or a related activated butyric acid derivative. A plausible forward synthesis is outlined below.

Diagram of the Synthetic Pathway

synthesis cluster_reactants Reactants A 4-(Aminomethyl)phenylboronic acid hydrochloride E (4-(Butyramidomethyl)phenyl)boronic acid A->E Amide Coupling (Schotten-Baumann conditions) B Butyryl chloride B->E Amide Coupling (Schotten-Baumann conditions) C Base (e.g., Triethylamine) C->E Amide Coupling (Schotten-Baumann conditions) D Solvent (e.g., Dichloromethane) D->E Amide Coupling (Schotten-Baumann conditions)

Caption: Synthetic route to (4-(Butyramidomethyl)phenyl)boronic acid.

Experimental Protocol: Synthesis of (4-(Butyramidomethyl)phenyl)boronic acid

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a stirred solution of 4-(aminomethyl)phenylboronic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq).

  • Acylation: Slowly add butyryl chloride (1.1 eq) dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature should be maintained at 0 °C during the addition.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) or by recrystallization to afford the desired (4-(Butyramidomethyl)phenyl)boronic acid.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene protons adjacent to the amide nitrogen, the butyryl aliphatic protons, and a broad singlet for the boronic acid hydroxyl protons.
¹³C NMR Resonances for the aromatic carbons, the methylene carbon, the amide carbonyl carbon, and the aliphatic carbons of the butyryl group. The carbon bearing the boronic acid group will also be present.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound (C₁₁H₁₆BNO₃, MW: 221.06 g/mol ).[11]
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the amide, B-O stretch, and O-H stretch of the boronic acid.
Purity (HPLC) A single major peak indicating high purity (typically >95%).

Potential Therapeutic Applications and Mechanistic Insights

The structural features of (4-(Butyramidomethyl)phenyl)boronic acid derivatives suggest several promising avenues for therapeutic intervention. The phenylboronic acid moiety serves as a "warhead" for engaging with biological targets, while the butyramide side chain can be tailored to modulate pharmacokinetic properties and target specificity.

Enzyme Inhibition: A Focus on Serine Proteases and β-Lactamases

A primary application of boronic acids in drug discovery is as inhibitors of enzymes, particularly serine proteases and β-lactamases.[3][6][12]

Mechanism of Serine Protease Inhibition

enzyme_inhibition Enzyme Serine Protease Active Site (Ser-OH) Complex Tetrahedral Adduct (Reversible Covalent Bond) Enzyme->Complex Nucleophilic Attack Inhibitor (4-(Butyramidomethyl)phenyl) boronic acid Inhibitor->Complex

Caption: Reversible covalent inhibition of a serine protease.

The butyramide moiety could potentially interact with hydrophobic pockets within the enzyme's active site, thereby influencing potency and selectivity. For example, in the context of bacterial resistance, derivatives of this scaffold could be explored as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[6][13] The boronic acid would act as a transition-state analog, forming a reversible covalent adduct with the catalytic serine residue in the β-lactamase active site.[5][7]

Targeted Cancer Therapy and Bioimaging

Phenylboronic acid derivatives are known to exhibit a high affinity for sialic acid, a sugar molecule often overexpressed on the surface of cancer cells.[8][9] This specific interaction can be exploited for targeted drug delivery and bioimaging.[8][14][15]

Targeting Sialic Acid on Cancer Cells

cancer_targeting cluster_drug Drug Delivery System cluster_cell Cancer Cell Drug Therapeutic Agent PBA (4-(Butyramidomethyl)phenyl) boronic acid Derivative SialicAcid Sialic Acid Residue PBA->SialicAcid Reversible Covalent Interaction

Caption: Targeting cancer cells via sialic acid binding.

By functionalizing nanoparticles or cytotoxic agents with (4-(Butyramidomethyl)phenyl)boronic acid, it is possible to achieve selective accumulation of the therapeutic payload in tumor tissues, thereby enhancing efficacy and reducing off-target toxicity.[15] The butyramide tail could be further modified to incorporate fluorescent dyes or other imaging agents for diagnostic applications.[8]

Antibacterial and Antifungal Activity

Recent studies have highlighted the potential of phenylboronic acid derivatives as antibacterial and antibiofilm agents.[16][17] The mechanism of action can be multifaceted, including the inhibition of essential bacterial enzymes or the disruption of quorum sensing pathways that regulate virulence.[17] The butyramide side chain offers a handle for tuning the lipophilicity of the molecule, which can be critical for penetrating bacterial cell membranes.

Future Directions and Concluding Remarks

(4-(Butyramidomethyl)phenyl)boronic acid and its derivatives represent a promising scaffold for the development of novel therapeutics. The synthetic accessibility and the well-understood mechanism of action of the boronic acid moiety provide a solid foundation for rational drug design. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the butyramide side chain and the phenyl ring to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Novel Mechanisms of Action: Investigating the effects of these compounds on a broader range of biological targets.

  • Development of Advanced Drug Delivery Systems: Leveraging the sialic acid targeting properties for the development of next-generation cancer therapies.

References

  • Al-Zoubi, R. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Ansari, M. A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6543. [Link]

  • BenchChem. (n.d.). Application Notes: (4-(Pyren-1-yl)phenyl)boronic Acid for Targeted Bioimaging of Cancer Cells. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols: (4-(Butylsulfinyl)phenyl)boronic acid in Medicinal Chemistry. BenchChem.
  • Cicek, S. S., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]

  • da Silva, G. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • D'Andola, C., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]

  • Dennis, D. G., & Trippier, P. C. (2021). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 28(14), 2739-2757. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Antimicrobial agents and chemotherapy, 54(8), 3171-3177. [Link]

  • Ferreira, L. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Li, X., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271-3280. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. Inno Pharmchem.
  • O'Donnell, J. P., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv. [Link]

  • Page, M. I. (2022). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. Molecules, 27(11), 3568. [Link]

  • Peng, H., et al. (2021). Phenylboronic acid-modified nanoparticles for cancer treatment. RSC Advances, 11(5), 2906-2917. [Link]

  • Pro-Drug. (n.d.). Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine. Pro-Drug.
  • ResearchGate. (n.d.). The synthesis of branched boronic acid derivatives.
  • PubChem. (n.d.). [4-(Butylamino)phenyl]boronic acid. PubChem. [Link]

  • 1PlusChem. (n.d.). (4-(butyramidomethyl)phenyl)boronic acid. 1PlusChem. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Tranfic-Bakic, M., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link]

  • Trippier, P. C. (2020). Design and discovery of boronic acid drugs. Expert opinion on drug discovery, 15(6), 665-679. [Link]

  • Valderrama, J. A., et al. (2022). Formulations with Boric Acid or Aryl-Organoboron Compounds for Treating Diabetic Foot Ulcers. International journal of molecular sciences, 23(19), 11494. [Link]

  • Wang, Y., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1369321. [Link]

  • Węglarz-Tomczak, E., & Tomczak, J. M. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 27(19), 6543. [Link]

  • Wuest, W. M., & Minbiole, K. P. (2022). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Antibiotics, 11(11), 1543. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4964. [Link]

Sources

Foundational

Molecular weight and physicochemical characteristics of (4-(Butyramidomethyl)phenyl)boronic acid

The following technical guide provides an in-depth analysis of (4-(Butyramidomethyl)phenyl)boronic acid, designed for researchers in medicinal chemistry and chemical biology. Content Type: Technical Monograph Subject: Ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (4-(Butyramidomethyl)phenyl)boronic acid, designed for researchers in medicinal chemistry and chemical biology.

Content Type: Technical Monograph Subject: Physicochemical Characterization & Experimental Utility CAS Registry Number: 2246765-26-2[1][2][3][4][5]

Executive Summary

(4-(Butyramidomethyl)phenyl)boronic acid (C₁₁H₁₆BNO₃) is a functionalized aryl boronic acid derivative characterized by a para-substituted butyramidomethyl group.[4] Unlike simple phenylboronic acid (PBA), this compound incorporates a lipophilic amide tail via a methylene spacer.[4] This structural modification serves two critical functions: it modulates the compound's hydrophobicity (LogP) without significantly altering the Lewis acidity of the boron center, and it provides a "handle" that mimics peptide backbones, making it a valuable motif in the design of serine protease inhibitors and borono-lectin mimetics.[4]

This guide details the molecular metrics, solubility behaviors, and validated protocols for utilizing this compound in reversible diol-binding assays and cross-coupling reactions.[4]

Physicochemical Core Data

The following data aggregates calculated and experimentally derived parameters for CAS 2246765-26-2.

ParameterValue / DescriptionTechnical Note
Molecular Weight 221.06 g/mol Monomeric form.[1][4][5]
Molecular Formula C₁₁H₁₆BNO₃
Physical State Solid (Powder)Hygroscopic; tends to form anhydrides.[4]
pKa (Boronic Acid) ~8.8 – 9.0 (Predicted)The methylene spacer (-CH2-) insulates the boron from the amide's electronic effects, keeping the pKa close to PBA (8.8).[4]
LogP (Predicted) ~1.2 – 1.5The butyryl chain increases lipophilicity compared to 4-aminomethyl-PBA (LogP < 0), aiding cell permeability.[4]
Solubility DMSO, Methanol, EthanolSparingly soluble in water at neutral pH; soluble in alkaline aqueous buffers (pH > 9.0).[4]
Storage -20°C, DesiccatedProne to reversible dehydration (boroxine formation).[4]
Structural Analysis & Stability (The Boroxine Cycle)

Researchers must recognize that (4-(Butyramidomethyl)phenyl)boronic acid exists in a dynamic equilibrium.[4] In the solid state or anhydrous organic solvents, three molecules spontaneously dehydrate to form a cyclic trimer known as a boroxine .[4]

Implication for Stoichiometry: When preparing stock solutions for precise Kd determination (e.g., sugar binding), you must account for the potential presence of the boroxine.[4] It is recommended to prepare the stock in DMSO with a small percentage of water or to sonicate in aqueous buffer for 10 minutes to ensure full hydrolysis back to the monomeric acid form.[4]

BoroxineCycle Monomer Monomeric Boronic Acid (Active Species) 3 x RB(OH)2 Boroxine Boroxine (Anhydride) (Storage Form) (RBO)3 + 3H2O Monomer->Boroxine Dehydration (Solid State/Heat) Anion Boronate Anion (Binding Competent) RB(OH)3- Monomer->Anion pH > pKa (Lewis Base OH-) Boroxine->Monomer Hydrolysis (Water/Buffer)

Figure 1: The dynamic equilibrium between the monomeric acid, the storage boroxine form, and the reactive boronate anion.[4]

Functional Mechanisms & Applications

Reversible Diol Binding (Sugar Sensing)

The primary utility of this compound lies in its ability to form cyclic esters with 1,2- or 1,3-diols (e.g., glucose, ribose).[4] The "butyramidomethyl" group acts as a steric probe.[4] Unlike simple PBA, the amide tail can interact with secondary binding pockets on a protein surface or provide spacing when the boronic acid is immobilized on a sensor chip.[4]

  • Mechanism: The tetrahedral boronate anion (formed at pH > pKa) binds diols more tightly than the trigonal planar neutral acid.[4]

  • Application: This molecule is an ideal candidate for competitive binding assays to screen for stronger boronic acid-lectin mimics.[4]

Suzuki-Miyaura Cross-Coupling

As an aryl boronic acid, CAS 2246765-26-2 serves as a coupling partner for palladium-catalyzed reactions.[4]

  • Utility: It introduces a 4-(butyramidomethyl)phenyl moiety into a scaffold.[4]

  • Advantage: The amide group is stable under standard Suzuki conditions (Base/Pd/Heat), unlike free amines which can poison catalysts or require protection (e.g., Boc).[4]

Experimental Protocols

Protocol A: Determination of pKa via UV-Vis Titration

Objective: To determine the precise acidity constant of the compound to optimize binding buffers.[4]

Reagents:

  • Compound Stock (10 mM in DMSO)[4]

  • Buffer Series: Phosphate/Citrate buffers ranging from pH 6.0 to 11.0 (0.2 pH increments).[4]

Workflow:

  • Dilution: Prepare 50 µM samples of the boronic acid in each buffer.

  • Equilibration: Incubate for 15 minutes at 25°C to ensure boroxine hydrolysis.

  • Measurement: Scan UV absorbance from 200–300 nm.[4]

  • Analysis: Phenylboronic acids typically show a bathochromic shift (red shift) and hyperchromicity upon ionization.[4] Plot Absorbance (λ_max) vs. pH.[4]

  • Calculation: Fit data to the Henderson-Hasselbalch equation to extract pKa.[4]

Protocol B: Alizarin Red S (ARS) Competitive Binding Assay

Objective: To quantify the binding affinity (Kd) of the compound toward a target diol (e.g., Fructose) using ARS as a fluorescent reporter.[4]

Rationale: ARS binds to the boronic acid, becoming fluorescent (or changing color).[4] When a competing diol (sugar) is added, it displaces ARS, causing a signal change.[4]

ARS_Assay Step1 1. Complex Formation Mix Boronic Acid + ARS (Fluorescent Complex) Step2 2. Titration Add Increasing [Diol] (e.g., Glucose 0-100 mM) Step1->Step2 Step3 3. Displacement Diol displaces ARS (Loss of Fluorescence) Step2->Step3 Competitive Binding Step4 4. Data Fitting Plot 1/F vs [Diol] Calculate Kd Step3->Step4

Figure 2: Workflow for the Alizarin Red S competitive displacement assay.

Step-by-Step:

  • ARS Stock: Prepare 10 mM Alizarin Red S in 0.1 M Phosphate Buffer (pH 7.4).

  • Complexation: Mix (4-(Butyramidomethyl)phenyl)boronic acid (2 mM) with ARS (0.2 mM). Observe color change (yellow/orange to deep orange/red).

  • Titration: Aliquot the complex into a 96-well plate. Add graded concentrations of the diol of interest (0.1 mM to 50 mM).[4]

  • Readout: Measure Fluorescence (Ex 468 nm / Em 572 nm) or Absorbance (460-520 nm).

  • Validation: A decrease in fluorescence intensity correlates to diol binding.[4]

References

  • Springsteen, G., & Wang, B. (2002).[4] Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[4] Tetrahedron, 58(26), 5291-5300.[4] Link[4]

  • Hall, D. G. (Ed.).[4] (2011).[4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4] Wiley-VCH.[4] Link[4]

  • PubChem. (2025).[4][6][7][8] Compound Summary: (4-(Butyramidomethyl)phenyl)boronic acid (CAS 2246765-26-2).[1][2][3][4][5] National Library of Medicine.[4][6] Link

  • Yan, J., et al. (2004).[4] Boronic Acid-Based Fluorometric Sensors for Carbohydrates.[4] Current Organic Chemistry.[4] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Functionalization of Nanoparticles with Phenylboronic Acid Derivatives for Sialic Acid Targeting

Executive Summary & Scientific Rationale The functionalization of nanoparticles (NPs) with phenylboronic acid (PBA) derivatives is a cornerstone strategy in the development of "smart" drug delivery systems. The core obje...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The functionalization of nanoparticles (NPs) with phenylboronic acid (PBA) derivatives is a cornerstone strategy in the development of "smart" drug delivery systems. The core objective is to exploit the reversible covalent interaction between boronic acids and 1,2- or 1,3-cis-diols , specifically sialic acid (SA) residues which are hypersialylated on the glycocalyx of metastatic tumor cells.

This Application Note provides a rigorous protocol for conjugating (4-(Butyramidomethyl)phenyl)boronic acid moieties to amine-functionalized nanoparticles. While the specific nomenclature "(4-(Butyramidomethyl)phenyl)boronic acid" (CAS 2246765-26-2) refers to a methyl-terminated (non-reactive) species, this guide addresses the carboxyl-terminated functional analog (e.g., 4-((4-boronobenzyl)amino)-4-oxobutanoic acid) required for covalent attachment. This "butyric-spacer" strategy is critical for reducing steric hindrance, thereby enhancing the ligand's accessibility to cell-surface sialic acids.

Key Mechanistic Advantages
  • Tumor Targeting: PBA forms stable cyclic esters with sialic acid at intratumoral pH (6.5–6.8) but dissociates at physiological pH (7.4) if the pKa is not tuned, or binds strongly at pH 7.4 depending on the specific derivative's Lewis acidity.

  • Glucose Responsiveness: These systems can self-regulate cargo release in response to blood glucose levels (competitive displacement).

  • Reversibility: The boronate ester bond is pH-sensitive, facilitating endosomal escape and cargo release upon acidification.

Critical Reagent Analysis & Pre-Synthesis Check

WARNING: The specific chemical name "(4-(Butyramidomethyl)phenyl)boronic acid" corresponds to a structure ending in a non-reactive methyl group (-CH3). To achieve covalent functionalization, you must use a derivative with a reactive handle.

Recommended Ligand for this Protocol:

  • Target Structure: 4-((4-boronobenzyl)amino)-4-oxobutanoic acid (or similar Carboxyl-PBA).

  • Reactive Group: Carboxylic Acid (-COOH) for EDC/NHS coupling.

  • Targeting Moiety: Phenylboronic Acid.[1][2][3][4][5][6]

  • Spacer: Butyramido (C4) linker to minimize steric shielding by the NP corona.

Chemical Mechanism Diagram

The following diagram illustrates the conjugation logic and the subsequent equilibrium with Sialic Acid.

PBA_Mechanism NP_Amine Amine-Functionalized Nanoparticle (-NH2) Conjugate PBA-Nanoparticle Conjugate NP_Amine->Conjugate EDC/NHS Coupling Ligand Carboxyl-PBA Ligand (Activated Ester) Ligand->Conjugate Amide Bond Formation Complex Cyclic Boronate Ester (Targeting/Uptake) Conjugate->Complex pH 6.5-7.4 Binding Tumor_Cell Tumor Cell Surface (Sialic Acid Rich) Tumor_Cell->Complex Cis-diol Interaction Complex->Conjugate Acidic pH (<5.5) Dissociation (Endosome)

Figure 1: Workflow from conjugation to tumor cell targeting via reversible boronate ester formation.

Protocol 1: Covalent Conjugation via EDC/NHS Chemistry

Objective: Covalently attach carboxyl-terminated PBA ligands to the surface of amine-functionalized nanoparticles (e.g., Mesoporous Silica, PLGA-PEG-NH2, or Gold NPs).

Materials Required[3][4][7][8][9][10]
  • Nanoparticles: Amine-functionalized (10 mg/mL in DI water).

  • Ligand: Carboxyl-functionalized PBA derivative (e.g., 4-((4-boronobenzyl)amino)-4-oxobutanoic acid).

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffer: MES Buffer (100 mM, pH 6.0) for activation; PBS (10 mM, pH 7.4) for conjugation.

  • Purification: Dialysis membrane (MWCO 3.5 kDa) or Centrifugal filters.

Step-by-Step Methodology
  • Ligand Activation (The "Pre-Step"):

    • Dissolve 10 mg of the Carboxyl-PBA ligand in 2 mL of MES Buffer (pH 6.0) .

    • Note: Do not use PBS here; phosphate competes with EDC.

    • Add EDC (10 molar equivalents relative to PBA ligand) and NHS (10 molar equivalents).

    • Incubate for 15 minutes at room temperature with gentle stirring. This forms the stable NHS-ester intermediate.

  • Conjugation Reaction:

    • Adjust the pH of the activated ligand solution to 7.4 using a small volume of 1M NaOH or by diluting into PBS. Crucial: The amide bond formation is most efficient at pH 7.2–7.5.

    • Immediately add the Amine-NP suspension (concentration adjusted to ensure a 5:1 molar excess of activated ligand to surface amines).

    • React for 4–6 hours at room temperature in the dark (to prevent photo-oxidation of sensitive payloads, if any).

  • Purification (Removal of Free Ligand):

    • Centrifugation: Centrifuge NPs (speed depends on size, typically 10,000–14,000 rpm for 15 min). Discard supernatant. Resuspend in PBS. Repeat 3x.

    • Dialysis: Alternatively, dialyze against PBS (pH 7.4) for 24 hours with 3 buffer changes to remove unreacted PBA and urea byproducts.

  • Storage:

    • Store at 4°C. Do not freeze unless cryoprotectants (sucrose/trehalose) are added, as freezing can cause irreversible aggregation of PBA-functionalized particles.

Protocol 2: Validation & Quantification (ARS Assay)

Objective: Verify the presence and bioavailability of surface Boronic Acid groups using the Alizarin Red S (ARS) assay. ARS is a catechol dye that forms a fluorescent complex with boronic acids.

Principle

Free ARS is non-fluorescent (or weakly fluorescent). Upon binding to PBA, the ARS-PBA complex exhibits a strong fluorescence increase (Excitation ~468 nm, Emission ~570 nm) and a colorimetric shift (Purple/Red -> Orange/Yellow).

Methodology
  • Preparation of Standards:

    • Prepare a stock solution of ARS (10 mM in PBS).

    • Prepare a standard curve using free PBA ligand (0, 10, 50, 100, 200, 500 µM) mixed with ARS (100 µM fixed concentration).

  • Assay Execution:

    • Take an aliquot of the Purified PBA-NPs (100 µL).

    • Add 100 µL of ARS solution (200 µM in PBS). Final ARS conc = 100 µM.

    • Incubate for 15 minutes at room temperature.

  • Measurement:

    • Fluorescence Mode: Read Ex/Em 468/570 nm.

    • Absorbance Mode: Measure Absorbance at 460 nm (Complex) and 510 nm (Free Dye). A ratio of A460/A510 correlates to surface coverage.

  • Data Analysis:

    • Compare the NP signal to the standard curve to quantify

      
      mol of PBA per mg of NP.
      

Data Summary & Troubleshooting

Expected Outcomes vs. Common Failures
ParameterExpected ResultCommon Failure ModeCorrective Action
Zeta Potential Shift towards negative (if replacing +NH2 with neutral amide) or slight change depending on PBA pKa.No change in Zeta Potential.Conjugation failed. Check EDC quality (hygroscopic) or pH during activation.
ARS Assay Strong orange fluorescence; Linear correlation with concentration.High background signal in "Purified" samples.Insufficient washing. Free ligand is physically adsorbed. Increase dialysis steps.
Colloidal Stability Stable in PBS.Aggregation / Precipitation.PBA is hydrophobic. Reduce ligand density or co-functionalize with PEG (5-10%).
Troubleshooting the "Butyramido" Linker

If you observe low reactivity, the hydrophobic butyl chain may be collapsing onto the NP surface.

  • Solution: Introduce a PEG spacer (PEG4 or PEG8) between the NP amine and the butyric-PBA moiety. This extends the ligand into the solvent, increasing accessibility for both conjugation and subsequent sialic acid binding.

Diagrammatic Workflow: Synthesis & Validation

Workflow cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Validation (QC) Step1 Activation (Ligand + EDC/NHS + MES pH 6) Step2 Coupling (Activated Ligand + Amine-NP + PBS pH 7.4) Step1->Step2 Step3 Purification (Centrifugation/Dialysis) Step2->Step3 Step4 ARS Assay (Add Alizarin Red S) Step3->Step4 Step5 Quantification (Fluorescence Ex 468nm) Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesis and quality control.

References

  • Kim, K., et al. (2024).[1] "Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting."[2] Advances in Colloid and Interface Science, 333, 103301.[1][2] Link[2]

  • Springsteen, G., & Wang, B. (2002). "Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates."[7][8] Chemical Communications, (17), 1918-1919. Link

  • Deshayes, S., & Cabral, H. (2013). "Phenylboronic acid-based tumor-targeted nanomedicine."[3][5] Biomaterials Science, 1(10), 1017-1029. Link

  • Sigma-Aldrich. "(4-(Butyramidomethyl)phenyl)boronic acid Product Information." Link(Note: Verify reactive handle availability).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing homocoupling byproducts of (4-(Butyramidomethyl)phenyl)boronic acid

A Guide to Minimizing Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Homocoupling Byproducts in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of (4-(Butyramidomethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, with a specific focus on mitigating the formation of homocoupling byproducts. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling of (4-(Butyramidomethyl)phenyl)boronic acid, and why is it a significant problem?

A1: Homocoupling is an undesired side reaction in which two molecules of the boronic acid couple with each other to form a symmetrical biaryl byproduct—in this case, 4,4'-bis(butyramidomethyl)biphenyl. This reaction competes directly with the desired Suzuki-Miyaura cross-coupling, leading to several significant problems:

  • Reduced Yield: The formation of the homocoupling byproduct consumes the starting boronic acid, directly lowering the yield of your target molecule.

  • Complex Purification: The homocoupled dimer often has similar polarity and chromatographic behavior to the desired cross-coupled product, making separation by techniques like column chromatography difficult and time-consuming.

  • Catalyst Inactivation: The mechanisms leading to homocoupling can sometimes involve the formation of inactive palladium species (e.g., Pd black), which can prematurely halt the catalytic cycle.

The primary pathway for this side reaction is often mediated by the presence of oxygen, which can lead to the formation of a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[1][2] Another pathway involves a reaction between a Pd(II) species and the boronic acid.[3][4]

Q2: Are there specific properties of (4-(Butyramidomethyl)phenyl)boronic acid that make it more susceptible to homocoupling?

A2: Yes, the electronic properties of the substituent can influence the propensity for homocoupling. The (4-(Butyramidomethyl)phenyl) group is generally considered electron-rich due to the alkyl substituent on the phenyl ring. While some studies suggest that electron-deficient arylboronic acids are more prone to certain homocoupling mechanisms,[5][6] electron-rich systems can also be susceptible, particularly under suboptimal reaction conditions. The key factors are less about the inherent structure and more about the experimental setup. The most critical external factors promoting homocoupling are:

  • Presence of Oxygen: Dissolved oxygen is a primary culprit in promoting palladium-mediated homocoupling.[3][4][7]

  • Pd(II) Species: The presence of unreduced Pd(II) precatalysts or Pd(II) species formed via oxidative pathways can stoichiometrically react with the boronic acid to form the dimer.[3][4]

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly influence reaction rates and side reactions.[8][9][10]

Q3: How can I reliably detect and quantify the homocoupling byproduct in my reaction mixture?

A3: Accurate detection is crucial for troubleshooting. The most common and effective analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for initial reaction monitoring. It allows for the clear identification of the starting materials, the desired product, and the homocoupling byproduct based on their mass-to-charge ratios (m/z).

  • High-Performance Liquid Chromatography (HPLC) with UV detection: If you have a reference standard for the byproduct, HPLC-UV can be used for accurate quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture can often show characteristic signals for the symmetrical homocoupled product, which can be distinguished from the desired, typically unsymmetrical, cross-coupled product.

  • Thin-Layer Chromatography (TLC): While less precise, TLC can give a quick qualitative assessment. The homocoupling product will often appear as a spot with an Rf value close to the desired product. Staining with potassium permanganate can help visualize the spots if they are not UV-active.[11]

Troubleshooting Guide: High Levels of Homocoupling Byproduct

This section provides a structured approach to diagnosing and solving issues related to excessive homocoupling.

Problem Potential Cause Scientific Rationale & Recommended Solution
High Byproduct Formation (>10%) Oxygen Contamination Rationale: Oxygen reacts with the active Pd(0) catalyst to form palladium peroxo species, which are known to mediate the homocoupling of boronic acids.[1][2] Rigorous exclusion of oxygen is the single most critical factor in suppressing this side reaction.[3][7] Solution: Implement a robust degassing protocol. Subsurface sparging of the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 10-30 minutes is highly effective.[3][11][12] Alternatively, use three cycles of vacuum backfilling with inert gas. Ensure all reagents are added under a positive pressure of inert gas.[13]
Reaction Stalls, High Byproduct Inappropriate Catalyst System or Precatalyst Activation Rationale: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species may be inefficient, leaving residual Pd(II) to promote homocoupling.[4] Furthermore, the choice of ligand is critical. Bulky, electron-rich ligands promote the final reductive elimination step of the desired product, making this step faster than the competing side reactions. Solution: 1. Switch to a Pd(0) source like Pd(PPh₃)₄ or use a modern, well-defined precatalyst (e.g., SPhos-Pd-G2/G3, XPhos-Pd-G2/G3) that efficiently generates the active Pd(0) species. 2. Employ Bulky Ligands: Use ligands from the Buchwald dialkylbiaryl phosphine family (e.g., SPhos, XPhos, RuPhos).[5][14] These ligands accelerate the desired catalytic cycle, outcompeting the homocoupling pathway.
Variable Results, High Byproduct Incorrect Choice of Base Rationale: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[14][15] However, very strong bases or highly concentrated aqueous bases can sometimes accelerate boronic acid degradation or side reactions. Solution: Screen a panel of bases. While strong bases are sometimes needed, a weaker base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often a good starting point and can provide a balance between efficient transmetalation and minimizing side reactions.[14][16][17] Using anhydrous conditions with a base like K₃PO₄ can also be beneficial if protodeboronation is a competing issue.[17]
Byproduct Increases with Time/Temp Excessive Heat or Reaction Time Rationale: Like most chemical reactions, side reactions such as homocoupling and catalyst decomposition are accelerated at higher temperatures and over longer periods. Solution: 1. Optimize Temperature: Start with a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish. 2. Monitor Reaction Progress: Use LC-MS or TLC to track the consumption of starting material and formation of the product. Stop the reaction as soon as the limiting reagent is consumed to prevent the accumulation of byproducts.
Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the undesired oxygen-mediated homocoupling pathway.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA Ar1PdX Ar¹-Pd(II)-X(L₂) OA->Ar1PdX TM Transmetalation (Ar²-B(OH)₂) Ar1PdX->TM Ar1PdAr2 Ar¹-Pd(II)-Ar²(L₂) TM->Ar1PdAr2 RE Reductive Elimination Ar1PdAr2->RE RE->Pd0 Product Product (Ar¹-Ar²) RE->Product Pd0_homo Pd(0)L₂ Peroxo L₂Pd(η²-O₂) Pd0_homo->Peroxo O2_entry O₂ O2_entry->Peroxo TM1 Reaction with 2x Ar²-B(OH)₂ Peroxo->TM1 Byproduct Byproduct (Ar²-Ar²) TM1->Byproduct start start->Pd0 start->Pd0_homo

Diagram 1: Competing Suzuki-Miyaura and Homocoupling Pathways.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize the homocoupling of (4-(Butyramidomethyl)phenyl)boronic acid.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • (4-(Butyramidomethyl)phenyl)boronic acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., SPhos Pd G2, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O 10:1, or Toluene)

  • Schlenk flask or reaction vial with a septum cap

  • Magnetic stir bar and stir plate with heating

Step-by-Step Procedure:

  • Vessel Preparation: Add the aryl halide, (4-(Butyramidomethyl)phenyl)boronic acid, and finely powdered K₃PO₄ base to a dry Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and perform three vacuum/inert gas (Argon or Nitrogen) backfill cycles to remove all oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Degassing: Vigorously stir the mixture and sparge with a subsurface stream of inert gas for 15-20 minutes.

  • Catalyst Addition: Briefly remove the gas inlet needle and add the palladium precatalyst under a strong positive flow of inert gas. This minimizes atmospheric exposure. Reseal the vessel immediately.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot via syringe (under inert gas) and quench it with water/ethyl acetate. Analyze the organic layer by LC-MS to check for conversion and byproduct formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

Experimental Workflow Visualization

The following diagram outlines the critical steps for setting up an oxygen-free reaction to suppress homocoupling.

G start Start reagents 1. Add Solids to Flask (Ar-X, Boronic Acid, Base) start->reagents seal 2. Seal Vessel reagents->seal vac_cycle 3. Vacuum / Inert Gas Backfill (3x) seal->vac_cycle solvent 4. Add Degassed Solvent (via Syringe) vac_cycle->solvent sparge 5. Subsurface Sparge with Inert Gas (15 min) solvent->sparge catalyst 6. Add Catalyst (under positive N₂ flow) sparge->catalyst heat 7. Heat to Reaction Temp (e.g., 80 °C) catalyst->heat monitor 8. Monitor Progress (LC-MS / TLC) heat->monitor monitor->heat Continue workup 9. Reaction Workup & Purification monitor->workup Complete

Diagram 2: Workflow for Oxygen-Free Suzuki-Miyaura Reaction Setup.

References

  • Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(31), 7259-7266. [Link]

  • Le-Hoang, T., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7545. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2020). Request PDF: Identification of a Surprising Boronic Acid Homocoupling Process... ResearchGate. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]

  • Li, J., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • ResearchGate User Discussion. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? ResearchGate. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Ghaffari, B., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 6049-6053. [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • ResearchGate. (n.d.). Request PDF: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Tondreau, A. M., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Chemistry – A European Journal, 12(28), 7382-7391. [Link]

  • Liu, L., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(8), 9034-9041. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction... ACS Publications. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction... Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(15), 3953-3957. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Sterically Hindered (4-(Butyramidomethyl)phenyl)boronic Acid Reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, specifically focusing on (4-(Butyramidomethyl)phenyl)boronic acid and structurally similar compounds. The following content is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common experimental hurdles.

Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] However, when one or both coupling partners possess significant steric bulk, such as ortho-substituents or large functional groups like the butyramidomethyl moiety in (4-(Butyramidomethyl)phenyl)boronic acid, the reaction kinetics can be severely impeded. This steric clash primarily affects the key steps of the catalytic cycle: transmetalation and, most notably, reductive elimination.[3] The result is often low to no product yield, forcing chemists to navigate a complex landscape of catalyst systems to find a viable solution. This guide will illuminate the path toward successful coupling of these challenging substrates.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the Suzuki-Miyaura coupling of sterically hindered boronic acids.

Q1: My reaction with (4-(Butyramidomethyl)phenyl)boronic acid is sluggish or failing completely. What are the likely causes?

A1: Failure in sterically demanding Suzuki-Miyaura couplings often stems from one or more of the following factors:

  • Inefficient Reductive Elimination: The steric bulk on your boronic acid and/or coupling partner can prevent the palladium catalyst from bringing the two organic fragments close enough for the final bond-forming step.[3]

  • Inadequate Ligand Choice: The ligand is arguably the most critical component in overcoming steric hindrance. A suboptimal ligand may not be bulky or electron-rich enough to promote the necessary catalytic steps.[4][5]

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for activating the boronic acid and maintaining catalyst stability and activity.[6][7] An inappropriate combination can halt the reaction.

  • Catalyst Decomposition: Sterically hindered couplings may require higher temperatures, which can lead to the decomposition of the palladium catalyst into inactive palladium black if not properly stabilized by the ligand.

  • Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents, especially under basic conditions, leading to the formation of the corresponding arene as a byproduct and reducing the available nucleophile.[1]

  • Homocoupling: The boronic acid can couple with itself, a side reaction often promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[1]

Q2: Which palladium precatalyst and ligand system should I choose for a sterically hindered boronic acid?

A2: For sterically hindered substrates, the catalyst system must be robust and highly active. Here is a breakdown of recommended choices:

  • Palladium Precatalysts:

    • Pd(OAc)₂ or Pd₂(dba)₃: These are common and effective sources of Pd(0) when paired with a suitable ligand.[1][8] They are often used for initial screening due to their availability.

    • Palladacycle Precatalysts (e.g., Buchwald Precatalysts): These are often the catalysts of choice for challenging couplings. They are air-stable, and upon activation, they readily form the active monoligated Pd(0) species, which is crucial for efficient catalysis.[9]

    • PEPPSI-type Precatalysts: These are particularly effective with N-heterocyclic carbene (NHC) ligands and are known for their high stability and activity.[1]

  • Ligands: The key is to use bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs).[4][10]

    • Buchwald Ligands: This class of biaryl phosphine ligands is highly effective for sterically demanding couplings.[3][5] Commonly used examples include:

      • XPhos: Excellent for a wide range of sterically hindered substrates.

      • SPhos: Often shows high reactivity, particularly with aryl chlorides.

      • RuPhos: Another highly active ligand for challenging couplings.[5]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and form very stable complexes with palladium, making them suitable for reactions requiring high temperatures.[1][8]

    • Sterically Demanding Alkylphosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective due to their large cone angles and strong electron-donating properties.[8][11]

The following diagram illustrates a decision-making workflow for catalyst selection:

Catalyst_Selection Start Start: Sterically Hindered (4-(Butyramidomethyl)phenyl)boronic acid Aryl_Halide Identify Aryl Halide (Ar-X) Start->Aryl_Halide Aryl_Cl Aryl Chloride (Ar-Cl) Aryl_Halide->Aryl_Cl X = Cl Aryl_Br_I Aryl Bromide/Iodide (Ar-Br/I) Aryl_Halide->Aryl_Br_I X = Br, I Buchwald_Ligand Select Bulky, Electron-Rich Buchwald Ligand (e.g., XPhos, SPhos) Aryl_Cl->Buchwald_Ligand Aryl_Br_I->Buchwald_Ligand NHC_Ligand Consider NHC Ligand (e.g., IPr) Aryl_Br_I->NHC_Ligand Pd_Precatalyst Choose Pd Precatalyst (e.g., Pd(OAc)₂, G3-XPhos) Buchwald_Ligand->Pd_Precatalyst NHC_Ligand->Pd_Precatalyst Reaction_Setup Proceed to Reaction Setup and Optimization Pd_Precatalyst->Reaction_Setup

Catalyst selection workflow for hindered couplings.
Q3: What are the optimal base and solvent choices for this type of reaction?

A3: The base and solvent system must be carefully chosen to ensure both the activation of the boronic acid and the stability of the catalytic complex.

  • Bases:

    • Potassium Phosphate (K₃PO₄): This is a widely used and often effective base for Suzuki-Miyaura couplings, especially in anhydrous conditions.[12] It is important to use finely ground K₃PO₄ and sometimes the addition of a small amount of water can be beneficial.[12]

    • Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): These are stronger bases that can be effective when K₃PO₄ fails. CsF is particularly useful in anhydrous conditions.

    • Strong Inorganic Bases (e.g., NaOH, KOH): While effective in some cases, strong bases can promote side reactions like ester hydrolysis if your substrate contains sensitive functional groups.[6]

  • Solvents:

    • Aprotic Ethers (e.g., Dioxane, THF): These are common solvents for Suzuki-Miyaura reactions.[6] Dioxane is often preferred for its higher boiling point, which can be beneficial for sluggish reactions.

    • Aromatic Hydrocarbons (e.g., Toluene): Toluene is another high-boiling solvent that can be effective.

    • Biphasic Systems (e.g., Toluene/Water, THF/Water): The presence of water can sometimes accelerate the reaction and improve the solubility of the base.[5][6] However, excessive water can lead to protodeboronation.

The following table summarizes recommended starting conditions for screening:

ParameterRecommendation 1Recommendation 2Recommendation 3
Pd Precatalyst G3-XPhos PalladacyclePd(OAc)₂PEPPSI-IPr
Ligand XPhosSPhos(included in precatalyst)
Base K₃PO₄ (anhydrous)Cs₂CO₃K₂CO₃
Solvent DioxaneTolueneTHF/Water (10:1)
Temperature 80-110 °C80-110 °C60-80 °C
Q4: How can I minimize side reactions like protodeboronation and homocoupling?

A4: Minimizing side reactions is crucial for achieving high yields.

  • To Minimize Protodeboronation:

    • Use anhydrous solvents and reagents where possible.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[1] MIDA boronates are also known for their stability and slow release of the boronic acid during the reaction.[5]

    • Avoid excessively high temperatures and prolonged reaction times.

  • To Minimize Homocoupling:

    • Thoroughly degas the reaction mixture to remove oxygen. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[13]

    • Use a precatalyst that efficiently generates the Pd(0) active species. If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) can sometimes be sluggish, leading to side reactions.[1]

The following diagram illustrates the general Suzuki-Miyaura catalytic cycle and potential side reactions:

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X-L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'-L₂ Transmetalation->PdII_Ar Boronic_Acid Ar'B(OH)₂ RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H₂O, Base Homocoupling Homocoupling Boronic_Acid->Homocoupling O₂, Pd(II) Arene Ar'H Protodeboronation->Arene Biaryl Ar'-Ar' Homocoupling->Biaryl

Suzuki-Miyaura cycle and common side reactions.

Experimental Protocol: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of (4-(Butyramidomethyl)phenyl)boronic acid with a sterically hindered aryl bromide. Note: This is a general procedure and may require optimization for your specific substrates.

Materials:

  • (4-(Butyramidomethyl)phenyl)boronic acid (1.0 equiv)

  • Sterically hindered aryl bromide (1.2 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)

  • XPhos ligand (if not using a palladacycle, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous dioxane (sufficient to make a 0.1 M solution with respect to the boronic acid)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial, add the palladium precatalyst, ligand (if necessary), (4-(Butyramidomethyl)phenyl)boronic acid, aryl bromide, and potassium phosphate.

  • Inert Atmosphere: Seal the flask/vial with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the anhydrous dioxane via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Letters. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • The Journal of Organic Chemistry. (2014, April 24). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Beilstein Journals. (2021, May 10). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Retrieved from [Link]

  • Organic Letters. (2001, July 17). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. ACS Publications. Retrieved from [Link]

  • PMC. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. Retrieved from [Link]

  • Arkivoc. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • RSC Publishing. (2023, March 22). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Retrieved from [Link]

  • Organic Process Research & Development. (2015, July 2). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Cyclic Electrophiles. ACS Publications. Retrieved from [Link]

Sources

Troubleshooting

Resolving hydrolysis issues with (4-(Butyramidomethyl)phenyl)boronic acid esters

Technical Support Center: (4-(Butyramidomethyl)phenyl)boronic Acid Esters Welcome to the technical support center for (4-(Butyramidomethyl)phenyl)boronic acid esters. This resource is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-(Butyramidomethyl)phenyl)boronic Acid Esters

Welcome to the technical support center for (4-(Butyramidomethyl)phenyl)boronic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolytic stability of these critical reagents. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges in your experiments.

Understanding the Challenge: The Hydrolysis of Boronic Acid Esters

Boronic acids and their esters are indispensable tools in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, their utility can be hampered by their susceptibility to hydrolysis, which cleaves the boronic ester back to the corresponding boronic acid and diol. This can lead to issues with purification, storage, and handling.[1] The (4-(Butyramidomethyl)phenyl)boronic acid moiety, in particular, possesses an amide group that can potentially influence the rate of hydrolysis. Research has shown that proximal amide groups can act as internal catalysts, accelerating both esterification and hydrolysis.[2][3]

The stability of a boronic ester is a delicate balance influenced by several factors, including:

  • Steric Hindrance: Bulkier protecting groups around the boron center can sterically hinder the approach of water, thus increasing stability.[1]

  • pH: The pH of the solution plays a critical role. Boronic acids are weak Lewis acids, and their stability is highly pH-dependent.[4][5]

  • Buffer Composition: Certain buffer components can influence the rate of hydrolysis.[2][3]

  • Solvent: The choice of solvent is crucial, with anhydrous and aprotic solvents generally minimizing hydrolysis.[1]

This guide will walk you through common issues and provide actionable solutions to ensure the integrity of your (4-(Butyramidomethyl)phenyl)boronic acid esters throughout your experimental workflow.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Issue 1: My boronic ester is hydrolyzing during aqueous workup.

Q: I'm observing significant hydrolysis of my (4-(Butyramidomethyl)phenyl)boronic acid pinacol ester to the corresponding boronic acid after an aqueous extraction. How can I minimize this?

A: This is a frequent challenge. The presence of water, especially under non-neutral pH conditions, drives the hydrolysis of the boronic ester. The amide group in your specific molecule might also be contributing to this instability.[2][3]

Solutions:

  • Minimize Contact Time with Water: Perform aqueous extractions quickly and at reduced temperatures (e.g., using an ice bath) to slow down the hydrolysis rate.

  • Control pH: The stability of boronic esters is pH-dependent.[6] Aim for a neutral pH during the workup. If your reaction conditions are basic, neutralize carefully with a mild acid (e.g., saturated ammonium chloride solution) before extraction. Conversely, if acidic, use a mild base (e.g., saturated sodium bicarbonate solution).

  • Use Brine Washes: After the initial aqueous wash, perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer.

  • Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent evaporation.

Issue 2: My boronic ester appears to be degrading on a silica gel column.

Q: During purification by column chromatography on silica gel, I'm seeing a significant amount of the hydrolyzed boronic acid in my fractions. What's causing this and how can I prevent it?

A: Silica gel is inherently acidic and contains surface silanol groups, which can promote the hydrolysis of boronic esters.[4] This is a well-documented issue.[7]

Solutions:

  • Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel. Prepare a slurry of the silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).[4] This will help to cap the acidic silanol groups.

  • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.[8]

  • Choose a More Stable Ester: If hydrolysis remains a persistent issue, consider using a more robust protecting group. While pinacol esters are common, other options offer enhanced stability.[9] For instance, MIDA (N-methyliminodiacetic acid) esters are known for their high stability to chromatography.[4]

  • Work Quickly: Minimize the time your compound spends on the column.

Issue 3: I'm seeing poor yields in my Suzuki-Miyaura coupling reaction, and I suspect my boronic ester is the problem.

Q: My Suzuki-Miyaura coupling reaction with (4-(Butyramidomethyl)phenyl)boronic acid neopentylglycol ester is giving low yields. How can I troubleshoot this?

A: Low yields in Suzuki-Miyaura couplings can stem from several factors related to the boronic ester. Hydrolysis prior to or during the reaction is a primary suspect.

Solutions:

  • Ensure Anhydrous Conditions: Water can be detrimental to the catalytic cycle and can also hydrolyze your boronic ester.[10] Use anhydrous solvents and degas your reaction mixture thoroughly to remove oxygen.

  • Base Selection: The choice of base is critical. While strong bases are often used, they can also promote ester hydrolysis. Consider using a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11]

  • Protecting Group Stability: While neopentylglycol esters offer good stability, ensure they are compatible with your specific reaction conditions. In some cases, direct use of the boronic acid or a different ester might be more suitable.[12]

  • Pre-activation: In some protocols, pre-stirring the boronic ester with the base before adding the palladium catalyst and aryl halide can be beneficial.

Experimental Protocols

To provide practical guidance, here are detailed protocols for key procedures discussed in this guide.

Protocol 1: Neutralization of Silica Gel for Column Chromatography

This protocol is designed to minimize on-column hydrolysis of sensitive boronic esters.

  • Slurry Preparation: In a fume hood, weigh the required amount of silica gel into a beaker.

  • Solvent Addition: Add the initial eluent (e.g., hexane or a low-polarity solvent mixture) to the silica gel to create a slurry.

  • Base Addition: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% (v/v). For example, for every 100 mL of eluent used to make the slurry, add 0.5 mL of triethylamine.

  • Mixing: Stir the slurry gently for 5-10 minutes to ensure thorough mixing.

  • Column Packing: Pack the column with the neutralized silica gel slurry as you normally would.

  • Equilibration: Equilibrate the packed column with your eluent system (containing 0.5% triethylamine) before loading your sample.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol allows for the quantitative assessment of boronic ester stability under specific conditions.[1]

  • Sample Preparation: Accurately weigh a known amount of your (4-(Butyramidomethyl)phenyl)boronic acid ester (e.g., 10 mg) into an NMR tube.

  • Solvent Addition: Add a deuterated organic solvent (e.g., 500 µL of DMSO-d₆ or CD₃CN) to dissolve the sample.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material (time = 0).

  • Initiate Hydrolysis: Add a specific volume of D₂O to the NMR tube to achieve the desired water concentration (e.g., add 50 µL for a 10% D₂O concentration).

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes) to monitor the reaction progress.

  • Data Analysis: Integrate a characteristic proton signal of the starting boronic ester and a corresponding signal of the hydrolyzed boronic acid. Calculate the percentage of hydrolysis at each time point.

Data Presentation

The choice of protecting group significantly impacts the hydrolytic stability of boronic esters. The following table summarizes the relative stability of common boronic esters.

Protecting GroupStructureRelative Hydrolytic StabilityKey Features
PinacolCyclicModerateMost common, generally stable to chromatography.[9]
NeopentylglycolCyclicGoodOffers increased stability over pinacol esters.
PinanediolBicyclicHighHighly resistant to hydrolysis.[9]
MIDAN-Acyl Iminodiacetic AcidVery HighExceptionally stable to a wide range of conditions, including chromatography.[9]

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis mechanism and a decision-making workflow for troubleshooting.

Hydrolysis_Mechanism BoronicEster (4-(Butyramidomethyl)phenyl)boronic ester TransitionState Tetrahedral Intermediate BoronicEster->TransitionState + H₂O Water H₂O TransitionState->BoronicEster - H₂O BoronicAcid (4-(Butyramidomethyl)phenyl)boronic acid TransitionState->BoronicAcid - Diol BoronicAcid->TransitionState + Diol Diol Diol

Caption: Reversible hydrolysis of a boronic ester.

Troubleshooting_Workflow Start Hydrolysis Issue Observed Workup During Aqueous Workup? Start->Workup Column During Chromatography? Start->Column Reaction During Suzuki Coupling? Start->Reaction SolutionWorkup Minimize H₂O contact Control pH Use brine wash Workup->SolutionWorkup SolutionColumn Neutralize silica gel Use alumina Change protecting group Column->SolutionColumn SolutionReaction Anhydrous conditions Milder base Optimize protecting group Reaction->SolutionReaction

Caption: Troubleshooting decision tree for hydrolysis issues.

References

  • Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • Internal and External Catalysis in Boronic Ester Networks. PMC - NIH. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters - ACS Publications. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA02308J. [Link]

  • Chemistry Of Boronic Esters. AA Blocks. [Link]

  • Mechanistic studies. a) Structural stability assessment of aryl boronic... ResearchGate. [Link]

  • Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. SciSpace. [Link]

  • accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. [Link]

  • [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester. [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

  • Removal of boronic acid protecting groups by transesterification.
  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Bohrium. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Boronic acid. Wikipedia. [Link]

  • Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. PubMed. [Link]

  • A Water-Stable Boronate Ester Cage. ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros - Reddit. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization standards for (4-(Butyramidomethyl)phenyl)boronic acid

Executive Summary: The "Dynamic Equilibrium" Challenge Characterizing (4-(Butyramidomethyl)phenyl)boronic acid presents a specific challenge not found in standard organic small molecules: the Boronic Acid-Boroxine Equili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dynamic Equilibrium" Challenge

Characterizing (4-(Butyramidomethyl)phenyl)boronic acid presents a specific challenge not found in standard organic small molecules: the Boronic Acid-Boroxine Equilibrium . Unlike its stable pinacol ester counterparts, the free boronic acid exists in a dynamic state of dehydration.

In non-polar solvents (e.g., CDCl₃), this molecule spontaneously trimerizes to form a boroxine (cyclic anhydride) , leading to signal broadening and integral mismatches. In nucleophilic solvents (e.g., CD₃OD), it undergoes rapid in-situ esterification .

This guide establishes the DMSO-d₆ + D₂O "Gold Standard" for characterization, objectively comparing it against the Pinacol Ester alternative to aid researchers in drug development and covalent inhibitor screening.

Structural Analysis & Predicted Shifts

The molecule consists of three distinct NMR zones. Understanding the coupling within these zones is prerequisite to validating purity.

Zone A: The Boronic Acid Moiety (The Variable)[1]
  • Target Signal:

    
    
    
  • Behavior: Two exchangeable protons.[1][2] In dry DMSO-d₆, these appear as a broad singlet around 8.0 ppm . They disappear upon D₂O shake.

  • Critical Note: If this signal is absent in dry DMSO, or integrates to < 2H, the sample has likely dehydrated to the boroxine form.

Zone B: The Aromatic Core (The Anchor)
  • System: Para-substituted benzene ring (

    
     system, often appearing as two doublets).
    
  • Shift Logic: The boron atom is electron-deficient (Lewis acid), deshielding the ortho protons (

    
    ). The alkyl-amide side chain is moderately electron-donating, shielding the meta protons (
    
    
    
    ).
  • Predicted Shift:

    • 
       (ortho to B): ~7.7 – 7.8 ppm  (Doublet)[3]
      
    • 
       (meta to B): ~7.2 – 7.3 ppm  (Doublet)
      
Zone C: The Butyramide Linker (The Fingerprint)
  • Amide NH: Triplet (due to coupling with benzylic CH₂). ~8.3 – 8.5 ppm .

  • Benzylic CH₂: Doublet (couples to NH). ~4.3 ppm .

  • Butyryl Chain:

    • 
      -CH₂: Triplet, ~2.1 ppm .
      
    • 
      -CH₂: Multiplet (sextet), ~1.5 ppm .
      
    • 
      -CH₃: Triplet, ~0.9 ppm .
      

Comparative Analysis: Free Acid vs. Pinacol Ester vs. Boroxine

The following table contrasts the target molecule (Free Acid) with its primary storage form (Pinacol Ester) and its degradation product (Boroxine).

Table 1: Spectral Fingerprint Comparison (DMSO-d₆)
FeatureTarget: Free Boronic Acid Alternative: Pinacol Ester Artifact: Boroxine (Anhydride)
Boron-OH Signal ~8.0 ppm (s, 2H) Absent Absent (or very broad < 1H)
Methyl Region 0.9 ppm (t, 3H) only1.2 – 1.3 ppm (s, 12H) + 0.9 ppm0.9 ppm (t, 3H) only
Aromatic Region Sharp DoubletsSharp DoubletsBroad/Split peaks (due to restricted rotation)
Solubility High in DMSO/MeOHHigh in CDCl₃/DMSOLow in CDCl₃, Variable in DMSO
Stability Equilibrium prone (requires H₂O)High (Kinetic Trap) Stable in dry state only
¹¹B NMR Shift ~28–30 ppm ~30–34 ppm ~28–30 ppm (Broader)

Analyst Insight: The presence of a sharp singlet integrating to 12H at 1.25 ppm is the definitive marker of the Pinacol Ester. If you are synthesizing the free acid from the ester, this peak must be monitored for total disappearance (< 1% integral).

The "Gold Standard" Protocol

To obtain a publication-quality spectrum of (4-(Butyramidomethyl)phenyl)boronic acid, you must force the equilibrium toward the monomeric acid species.

The Mechanism of Stabilization

The boroxine-to-acid hydrolysis is reversible. By adding water (or D₂O) to the NMR solvent, you apply Le Chatelier’s principle, pushing the equilibrium entirely to the free acid form.

Equilibrium cluster_0 Dry Conditions (CDCl3 / Dry DMSO) cluster_1 Wet Conditions (DMSO + D2O) Boroxine Boroxine (Trimer) (Broad Signals) Acid Free Boronic Acid (Monomer) (Sharp Signals) Boroxine->Acid + 3 H2O (Hydrolysis) Acid->Boroxine - 3 H2O (Dehydration)

Figure 1: The Boroxine-Acid Equilibrium. To characterize the product, you must disrupt the trimer using solvation.

Step-by-Step Characterization Workflow

Reagents:

  • DMSO-d₆ (99.9% D)

  • D₂O (Optional, for exchange)

  • NMR Tubes (High precision, 5mm)

Procedure:

  • Preparation: Weigh 5–10 mg of the solid sample.

  • Solvation: Dissolve in 0.6 mL DMSO-d₆ .

    • Critical Step: Do NOT use CDCl₃. The compound will likely form a suspension or a mixture of anhydrides.

  • Initial Scan (Dry DMSO): Run a standard proton scan (16 scans, d1=2s).

    • Check: Look for the broad

      
       peak at ~8.0 ppm.
      
  • The "Water Shake" (Validation): Add 1 drop of D₂O to the tube and shake vigorously.

    • Wait: Allow 5 minutes for H/D exchange.

  • Final Scan: Run the scan again.

    • Result: The peak at 8.0 ppm (B-OH) and the triplet at ~8.4 ppm (Amide NH) should disappear.

    • Result: The aromatic doublets should sharpen significantly if they were previously broad.

Troubleshooting & Common Pitfalls

Pitfall 1: The Methanol Trap

Never use CD₃OD (Methanol-d4) for storing or characterizing this specific boronic acid for long durations.

  • Mechanism: Boronic acids react with methanol to form methyl boronic esters:

    
    .
    
  • Symptom: Appearance of a new methyl singlet ~3.5 ppm and splitting of the aromatic signals.

Pitfall 2: Quadrupolar Broadening

Boron has two isotopes, ¹⁰B and ¹¹B, both quadrupolar. This causes rapid relaxation of attached protons (the OH groups) and even nearby aromatic protons.

  • Solution: Do not mistake this broadening for impurities. If the line width is >20 Hz, it is likely quadrupolar relaxation. This confirms the presence of Boron.

Decision Matrix: Solvent Selection

SolventChoice Start Start: Choose Solvent Q1 Is the goal structural confirmation? Start->Q1 DMSO Use DMSO-d6 (Best for Monomer) Q1->DMSO Yes (Standard) CDCl3 Use CDCl3 Q1->CDCl3 No (Solubility check only) Warning1 WARNING: Boroxine formation. Broad peaks expected. CDCl3->Warning1 MeOD Use CD3OD Warning2 WARNING: Methyl ester formation. Artifact peaks at 3.5 ppm. MeOD->Warning2

Figure 2: Solvent Selection Decision Matrix. DMSO-d₆ is the only viable option for structural integrity.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Tokunaga, Y., et al. (2002).[4] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Journal of the Chemical Society, Perkin Transactions 2.

  • Nieto, S., et al. (2010). "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters." Journal of the American Chemical Society.

  • Storey, C. M., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[5][6][7][8] Journal of the American Chemical Society.

Sources

Comparative

Structural Benchmarking Guide: (4-(Butyramidomethyl)phenyl)boronic Acid

Executive Summary: The Structural Context In the development of glucose sensors and protease inhibitors, (4-(Butyramidomethyl)phenyl)boronic acid (4-BMPBA) represents a critical optimization over standard Phenylboronic A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Context

In the development of glucose sensors and protease inhibitors, (4-(Butyramidomethyl)phenyl)boronic acid (4-BMPBA) represents a critical optimization over standard Phenylboronic Acid (PBA ) and its shorter-chain analog, 4-(Acetamidomethyl)phenylboronic acid (4-AMPBA ).

While PBA is the crystallographic baseline, it suffers from poor solubility in physiological media and brittle crystal mechanics. The introduction of the butyramidomethyl linker serves two specific engineering purposes:

  • Supramolecular Stabilization: The amide group introduces strong

    
     hydrogen bonding, creating a secondary stabilizing network perpendicular to the boronic acid dimers.
    
  • Lipophilic Tuning: The propyl chain (butyryl group) disrupts the tight

    
     stacking seen in PBA, potentially altering solubility profiles and crystal plasticity.
    

This guide provides a comparative structural analysis framework, benchmarking 4-BMPBA against PBA (Standard) and 4-AMPBA (Analog).

Comparative Analysis: Target vs. Alternatives

Crystal Packing and Synthon Robustness

The primary differentiator in this class of compounds is the competition between the Boronic Acid Homodimer (Synthon A) and the Amide-Amide Ribbon (Synthon B).

FeaturePBA (Baseline) 4-AMPBA (Analog) 4-BMPBA (Target)
Primary Synthon Centrosymmetric dimer

Centrosymmetric dimer

Predicted:

Dimer
Secondary Network

Stacking (Face-to-Face)
Amide

Chains
Amide

+ Alkyl Interdigitation
Dimensionality 2D Sheets (Layered)3D Hydrogen Bonded Network3D Network with hydrophobic pockets
Dehydration Risk High (Forms Boroxine readily)Moderate (Amide stabilizes hydrate)Low (Steric bulk protects diol)

Expert Insight: In PBA , layers slide easily, leading to plate-like, fragile crystals. In 4-BMPBA , the butyryl chain is expected to act as a "molecular spacer," increasing the unit cell volume and preventing the formation of dense, insoluble aggregates. This makes 4-BMPBA a superior candidate for drug delivery scaffolds where controlled dissolution is required.

Solubility and Stability Metrics

Experimental data from analogous series suggests the following trend in physicochemical properties driven by the crystal lattice energy:

PropertyPBA4-AMPBA4-BMPBA (Target)
Melting Point 216–219 °C215–220 °C~195–205 °C (Predicted)
Aq. Solubility (pH 7.4) Low (< 5 mg/mL)ModerateHigh (due to lattice disruption)
Hygroscopicity LowHighModerate

Critical Mechanism: The lower predicted melting point of 4-BMPBA compared to the Acetyl analog (4-AMPBA) is due to the "Odd-Even" effect of the alkyl chain and increased rotational degrees of freedom in the butyryl group, which increases the entropy of fusion (


).

Experimental Protocol: Structural Determination

To validate the claims above, you must perform a single-crystal X-ray diffraction (SC-XRD) study. This protocol is designed to prevent the common pitfall of boroxine formation (dehydration) during crystallization.

Phase 1: Crystallization (Vapor Diffusion)

Do not use standard evaporation, as it promotes dehydration to the boroxine trimer.

  • Prepare Solution: Dissolve 20 mg of 4-BMPBA in 2 mL of MeOH/Water (9:1 v/v).

  • Setup: Use a hanging drop vapor diffusion method.

    • Reservoir: 1 mL 100% Acetone (Antisolvent).

    • Drop: 2 µL Sample Solution + 1 µL Reservoir.

  • Incubation: Store at 4°C. Lower temperature stabilizes the Boronic Acid (

    
    ) form against dehydration to Boroxine (
    
    
    
    ).
Phase 2: Data Collection & Refinement
  • Mounting: Mount crystal in Paratone-N oil on a MiTeGen loop. Flash cool to 100 K immediately.

  • Collection Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately resolve the hydrogen atoms on the Boronic acid and Amide groups.

  • Refinement (SHELXL/OLEX2):

    • Locate Boron (B) and Oxygen (O) atoms first.[1]

    • Crucial Step: Manually locate Hydroxyl hydrogens in the difference Fourier map (

      
      ). Do not use calculated positions (HFIX) initially, as this masks potential hydrogen bonding anomalies or proton transfer.
      

Visualization of Structural Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, highlighting the competitive interaction between the Boronic Acid headgroup and the Amide linker.

CrystalLogic Compound 4-BMPBA Molecule BoronicDimer Boronic Acid Homodimer (R2,2(8) Motif) Compound->BoronicDimer Headgroup AmideChain Amide-Amide Chain (C=O ... H-N) Compound->AmideChain Linker AlkylPack Butyryl Hydrophobic Packing (Van der Waals) Compound->AlkylPack Tail Outcome Crystal Lattice Properties: Modulated Solubility & Plasticity BoronicDimer->Outcome Lattice Energy (High) AmideChain->Outcome Directionality AlkylPack->Outcome Lattice Expansion (Solubility Increase)

Caption: Hierarchical assembly of 4-BMPBA. The stability of the crystal relies on the synergy between the rigid boronic dimer and the flexible alkyl packing.

Experimental Data Template (For Validation)

When analyzing your dataset, populate this table to verify if your structure matches the Amido-Phenylboronic class characteristics.

ParameterExpected Range (Amido-PBA Class)Significance
Space Group

or

Centrosymmetry supports the anti-parallel dimer formation.
B-O Bond Length 1.36 – 1.38 Å< 1.35 Å indicates dehydration (Boroxine contamination).
O-B-O Angle 116° – 122°Deviations > 120° suggest strain from packing forces.
H-Bond Distance (

)
2.72 – 2.78 ÅStrength of the primary dimer. Shorter = Stronger.
Torsion (Ph-C-N-C) ~0° - 30°Planarity of the amide relative to the ring (Conjugation).

References

  • Structure of Phenylboronic Acid: Rettig, S. J., & Trotter, J. (1977).[1] Crystal and molecular structure of phenylboronic acid,

    
    . Canadian Journal of Chemistry, 55(17), 3071-3075. Link
    
  • Amide-Boronic Acid Interactions: Rodriguez-Cuamatzi, P., et al. (2004). Supramolecular synthesis of p-substituted phenylboronic acids. Crystal Growth & Design, 4(4), 783-790. Link

  • Boroxine Dehydration Kinetics: Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Analog Comparison (Acetamidomethyl): Sigma-Aldrich Product Specification, 4-(Acetamidomethyl)phenylboronic acid. Link

Sources

Validation

A Senior Application Scientist's Guide to the Validation of (4-(Butyramidomethyl)phenyl)boronic Acid Binding to Saccharides

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. In the realm of carbohydrate recognition, phenylboronic acids have emerged as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. In the realm of carbohydrate recognition, phenylboronic acids have emerged as a versatile class of synthetic receptors. This guide provides an in-depth technical comparison of key validation techniques for the binding of a specific derivative, (4-(Butyramidomethyl)phenyl)boronic acid, to saccharides. Our focus is to move beyond mere procedural lists, offering insights into the causality behind experimental choices to empower you to select and execute the most appropriate validation strategy for your research goals.

The Foundational Chemistry: Understanding the Boronic Acid-Saccharide Interaction

The cornerstone of this interaction is the reversible covalent bonding between the boronic acid moiety and the cis-diol groups present in saccharides.[1] This interaction is a dynamic equilibrium, exquisitely sensitive to pH. At physiological pH, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a saccharide shifts this equilibrium, forming a cyclic boronate ester, a process that can be harnessed for detection and quantification.[2] The strength of this bond is influenced by several factors, including the stereochemistry of the saccharide's hydroxyl groups and the electronic properties of the phenylboronic acid derivative.[2]

The specific structure of (4-(Butyramidomethyl)phenyl)boronic acid, with its butyramido group, can influence its solubility and potentially its binding affinity and selectivity through secondary interactions. Validating and quantifying this binding is crucial for any application, from biosensing to drug delivery.

A Comparative Analysis of Validation Techniques

The selection of an analytical method is a critical decision driven by the specific questions you aim to answer.[3] Do you need high-throughput screening, detailed thermodynamic profiling, or real-time kinetic data? Here, we compare five prevalent techniques for validating the interaction between (4-(Butyramidomethyl)phenyl)boronic acid and saccharides.

Technique Primary Output Throughput Sample Consumption Key Advantage Key Limitation
Fluorescence Spectroscopy Binding Affinity (Kd), StoichiometryHighLowHigh sensitivity, suitable for fluorescently tagged boronic acidsIndirect method, potential for fluorophore interference
UV-Vis Spectroscopy Binding Affinity (Kd)MediumLowSimple, widely available instrumentationLower sensitivity compared to fluorescence
NMR Titration Binding Affinity (Kd), Stoichiometry, Structural InformationLowHighProvides detailed structural insights into the binding siteRequires higher concentrations, complex data analysis
Surface Plasmon Resonance (SPR) Kinetics (kon, koff), Binding Affinity (Kd)MediumLowReal-time, label-free kinetic dataRequires immobilization of one binding partner, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS, ΔG), Binding Affinity (Kd), StoichiometryLowHighDirect measurement of thermodynamic parameters, label-freeRequires high sample concentrations, sensitive to buffer mismatch

In-Depth Methodologies: Protocols and Rationale

Fluorescence Spectroscopy: The High-Sensitivity Approach

Rationale: This technique is often the first choice for its high sensitivity and suitability for high-throughput screening.[4] It relies on a change in the fluorescence properties of a molecule upon binding. For boronic acids that are not intrinsically fluorescent, a competitive binding assay with a fluorescent reporter dye like Alizarin Red S (ARS) can be employed.[5]

Experimental Workflow:

Fluorescence Titration Workflow

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of (4-(Butyramidomethyl)phenyl)boronic acid (e.g., 1 mM in a suitable buffer, like PBS at pH 7.4) and the saccharide of interest (e.g., 100 mM in the same buffer). If using a competitive assay, prepare a stock solution of the fluorescent reporter (e.g., Alizarin Red S).[5]

  • Titration Setup: In a quartz cuvette, place a fixed concentration of the boronic acid (and reporter, if applicable). For direct titration, the boronic acid should be fluorescent.

  • Data Acquisition: Record the initial fluorescence spectrum.

  • Titration: Make sequential additions of the saccharide stock solution to the cuvette, allowing the system to equilibrate after each addition (typically 1-2 minutes with stirring).[6]

  • Measurement: Record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity at a specific wavelength against the saccharide concentration. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd).

UV-Vis Spectroscopy: The Accessible Alternative

Rationale: UV-Vis spectroscopy is a straightforward and widely accessible technique. The binding of a saccharide to the boronic acid can induce a change in the electronic environment of the phenyl ring, leading to a shift in the UV-Vis absorbance spectrum. While generally less sensitive than fluorescence, it is a robust method for determining binding constants.

Experimental Workflow:

UV-Vis Titration Workflow

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions as described for fluorescence spectroscopy.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stability.

  • Baseline: Record the absorbance spectrum of the boronic acid solution in a quartz cuvette.

  • Titration: Add small aliquots of the concentrated saccharide solution to the boronic acid solution.

  • Measurement: After each addition and a brief equilibration period, record the full UV-Vis spectrum.

  • Data Analysis: Monitor the change in absorbance at a wavelength that shows the largest spectral shift. Plot this change against the saccharide concentration and fit the data to a binding equation to extract the Kd.

NMR Titration: For Structural and Affinity Insights

Rationale: Nuclear Magnetic Resonance (NMR) titration is a powerful technique that not only provides binding affinity but also offers detailed information about the atoms involved in the interaction.[7] Changes in the chemical shifts of protons on the phenyl ring of the boronic acid or on the saccharide upon binding can be monitored.

Experimental Workflow:

NMR Titration Workflow

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of (4-(Butyramidomethyl)phenyl)boronic acid in a deuterated buffer (e.g., D2O with a suitable buffering agent) at a concentration high enough to obtain a good signal-to-noise ratio in a reasonable time (typically in the millimolar range). Prepare a concentrated stock solution of the saccharide in the same deuterated buffer.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the boronic acid solution alone.

  • Titration: Add small, precise volumes of the saccharide stock solution to the NMR tube containing the boronic acid.

  • Spectral Acquisition: Acquire a 1H NMR spectrum after each addition, ensuring the temperature is kept constant.

  • Data Analysis: Identify the protons on the boronic acid that show a significant change in chemical shift upon saccharide binding. Plot the change in chemical shift (Δδ) against the molar ratio of saccharide to boronic acid. Fit this data to a 1:1 binding model to calculate the Kd.[8]

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Rationale: SPR is a label-free technique that provides real-time kinetic information (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).[9] This is particularly valuable for understanding the dynamics of the interaction.

Experimental Workflow:

SPR Experimental Workflow

Step-by-Step Protocol:

  • Surface Preparation: Immobilize (4-(Butyramidomethyl)phenyl)boronic acid onto a suitable sensor chip (e.g., a carboxymethylated dextran surface via amine coupling). A control flow cell should be prepared for reference subtraction.[10]

  • System Equilibration: Equilibrate the system with running buffer (e.g., PBS at pH 7.4).

  • Analyte Injection: Inject a series of concentrations of the saccharide solution over the sensor surface at a constant flow rate to monitor the association phase.[3]

  • Dissociation Phase: Switch back to the running buffer flow to monitor the dissociation of the saccharide from the immobilized boronic acid.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound saccharide.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.[11]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Rationale: ITC is the only technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and ΔG) in a single experiment, along with the binding affinity (Ka, the inverse of Kd) and stoichiometry (n).[12][13]

Experimental Workflow:

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: (4-(Butyramidomethyl)phenyl)boronic acid

CAS Number: 2246765-26-2 Molecular Formula: C₁₁H₁₆BNO₃ Molecular Weight: 221.06 g/mol Physical State: Solid (Powder) Storage: Refrigerated (2–8°C), Hygroscopic Executive Safety Summary As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2246765-26-2 Molecular Formula: C₁₁H₁₆BNO₃ Molecular Weight: 221.06 g/mol Physical State: Solid (Powder) Storage: Refrigerated (2–8°C), Hygroscopic

Executive Safety Summary

As a Senior Application Scientist, I emphasize that while boronic acids are ubiquitous in Suzuki-Miyaura cross-coupling and medicinal chemistry, their handling requires strict adherence to particulate control and moisture management. (4-(Butyramidomethyl)phenyl)boronic acid combines a reactive boronic acid moiety with an amide linker. The primary risks are respiratory irritation from dust inhalation and ocular/cutaneous irritation upon contact.

Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant . All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment enclosure.

Hazard Assessment & Risk Profile

The following hazard classification is derived from structural analogs (phenylboronic acid derivatives) and standard Safety Data Sheet (SDS) modeling for this chemical family [1, 2].

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Do not mouth pipette. Wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation.[2][4]Direct contact may cause dermatitis. Double-gloving recommended for solution preparation.
Eye Irritation H319 Causes serious eye irritation.[2][4]Dust can cause mechanical and chemical corneal injury. Safety goggles are mandatory.[4]
STOT - Single Exp. H335 May cause respiratory irritation.[2][4]Critical: Inhalation of dust triggers mucosal inflammation. Use LEV (Local Exhaust Ventilation).

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier-in-Depth" strategy. The following specifications ensure a self-validating safety system.

PPE ComponentMaterial SpecificationTechnical Justification
Hand Protection Nitrile Rubber (Min. thickness: 0.11 mm)Nitrile offers excellent resistance to organic solids and aqueous boronic acid solutions. Latex is not recommended due to lower chemical resistance and allergy risks [3].
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Standard safety glasses are insufficient for fine powders. Goggles seal against airborne particulates that can bypass side shields.
Body Protection Lab Coat (High-neck, long sleeve) + Closed-toe Shoes Prevents dermal exposure. For scale-up (>10g), add Tyvek sleeves to bridge the glove-cuff gap.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary Control: Engineering controls are superior to respirators. If hood is unavailable, use N95/P2 particulate respirator.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operation scale.

PPE_Selection Start Start: Task Assessment State_Solid Handling Solid Powder? Start->State_Solid State_Soln Handling Liquid Solution? Start->State_Soln Quant_Check Quantity > 100 mg? State_Solid->Quant_Check Solvent_Check Volatile/Toxic Solvent? State_Soln->Solvent_Check PPE_Level1 Level 1 PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Quant_Check->PPE_Level1 No (Weighing Paper only) PPE_Level2 Level 2 PPE (Standard): Nitrile Gloves Chemical Goggles Fume Hood Required Quant_Check->PPE_Level2 Yes Solvent_Check->PPE_Level1 No (e.g., Water/Buffer) PPE_Level3 Level 3 PPE (High Risk): Double Nitrile Gloves Chemical Goggles Fume Hood + Apron Solvent_Check->PPE_Level3 Yes (e.g., DCM, DMF)

Caption: PPE Selection Logic Flowchart based on physical state and quantity of (4-(Butyramidomethyl)phenyl)boronic acid.

Operational Protocols

A. Weighing & Transfer (Solid State)

Context: This step presents the highest risk of inhalation exposure.

  • Preparation: Clear the fume hood of clutter. Place a micro-balance or weighing boat inside the hood.

  • Static Control: Boronic acids can be statically charged. Use an antistatic gun or wipe the spatula with an antistatic cloth before use.

  • Transfer:

    • Open the vial only inside the hood.

    • Use a disposable spatula to transfer the powder to a tared weighing boat.

    • Critical: Recap the stock vial immediately. This compound is hygroscopic; moisture absorption can alter stoichiometry and degrade the boronic acid to its anhydride (boroxine) form [4].

  • Cleanup: Wipe the balance area with a damp paper towel (water/ethanol) to capture invisible dust. Dispose of the towel as solid hazardous waste.

B. Solubilization & Reaction Setup

Context: Boronic acids are often used in Suzuki couplings requiring inert atmospheres.

  • Solvent Choice: Soluble in polar organic solvents (DMSO, DMF, Methanol). Limited solubility in non-polar solvents.

  • Dissolution: Add solvent slowly to the powder to prevent "puffing" of dust.

  • Inert Atmosphere: While (4-(Butyramidomethyl)phenyl)boronic acid is relatively stable, standard protocol suggests purging the reaction vessel with Nitrogen or Argon to prevent oxidative deborylation, especially if using palladium catalysts [5].

Emergency Response Procedures

Incident TypeImmediate ActionFollow-Up
Eye Contact Flush immediately with tepid water for 15 minutes. Hold eyelids open.Seek medical attention.[1][2][3][5][6][7][8] Bring SDS.
Skin Contact Remove contaminated clothing.[2][5][6][8] Wash skin with soap and water.[2][4][7]Monitor for redness/irritation.[4]
Inhalation Move to fresh air immediately.If breathing is difficult, seek medical help.
Spill (Solid) Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a bag.Clean area with soap/water.[1][2][4][5][7][8] Dispose as hazardous waste.[4][5]

Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.[4] Boronic acids should never be disposed of down the drain due to potential aquatic toxicity and regulatory limits on boron discharge [6].

Waste Stream Management

Disposal_Workflow Waste_Origin Waste Generation Type_Solid Solid Waste (Powder, Contaminated Gloves) Waste_Origin->Type_Solid Type_Liquid Liquid Waste (Reaction Mixtures) Waste_Origin->Type_Liquid Bin_Solid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Type_Solid->Bin_Solid Double Bag Bin_Liquid Liquid Organic Waste Carboy (Segregate Halogenated) Type_Liquid->Bin_Liquid Funnel (In Hood) EHS EHS / Waste Contractor (Incineration) Bin_Solid->EHS Bin_Liquid->EHS

Caption: Segregation and disposal workflow for boronic acid waste streams.

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into the Solid Hazardous Waste container.

  • Liquid Waste: Collect in Organic Waste carboys. If the reaction used halogenated solvents (e.g., DCM), use the "Halogenated" stream. If used with Palladium, label as "Heavy Metal Contaminated".

  • Empty Containers: Triple rinse with a solvent capable of dissolving the residue (e.g., acetone), add rinsate to liquid waste, then deface the label and recycle the glass vial.

References

  • Sigma-Aldrich. (2025).[2][6] (4-(Butyramidomethyl)phenyl)boronic acid Product Detail & Safety Information. Retrieved from

  • Thermo Fisher Scientific. (2020). Phenylboronic acid Safety Data Sheet. Retrieved from

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Nitrile vs. Boronic Derivatives. Retrieved from

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • BenchChem. (2025).[4] Proper Disposal of Phenylboronic Acid Derivatives. Retrieved from

  • University of Otago. (2025). Laboratory Chemical Waste Disposal Guidelines. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.